molecular formula C₃₇H₃₆D₄N₂O₃ B1155620 5-O-Benzylbazedoxifene-d4

5-O-Benzylbazedoxifene-d4

Cat. No.: B1155620
M. Wt: 564.75
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Benzylbazedoxifene-d4 is a deuterated derivative of bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) used clinically for osteoporosis treatment and menopausal symptoms. The deuterium substitution (-d4) at specific positions enhances metabolic stability, prolonging its half-life and reducing first-pass metabolism in pharmacokinetic studies.

Properties

Molecular Formula

C₃₇H₃₆D₄N₂O₃

Molecular Weight

564.75

Synonyms

4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy-d4]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol;  4-(1-(4-(2-(Azepan-1-yl)ethoxy-d4)benzyl)-5-(benzyloxy)-3-methyl-1H-indol-2-yl)phenol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, deuterated derivatives, and benzyl-substituted SERMs. The provided evidence lacks direct data on 5-O-Benzylbazedoxifene-d4 but highlights compounds with shared structural motifs:

Structural Analogs and Benzyl-Substituted Derivatives

  • Bazedoxifene: The non-deuterated parent compound exhibits high estrogen receptor-α (ERα) antagonism and ERβ selectivity. Unlike this compound, it lacks deuterium and the 5-O-benzyl group, resulting in faster hepatic clearance.
  • 5-Phenyldecane (CAS 4537-11-5): A hydrophobic benzene derivative with a linear alkyl chain.

Deuterated Compounds

  • Deuterated Bazedoxifene Analogs : Deuterium incorporation (e.g., at metabolically vulnerable sites) typically reduces CYP450-mediated oxidation, as seen in deuterated drugs like Deutetrabenazine. For this compound, this modification likely enhances plasma stability, though experimental validation is absent in the provided evidence.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Modifications Metabolic Stability CAS Number
Bazedoxifene SERM (Indole-based) None Moderate 198481-32-2
This compound SERM (Benzyl-indole) 5-O-Benzyl, Deuteration (-d4) High (Theoretical) Not listed
5-Phenyldecane Alkylbenzene Linear alkyl chain N/A 4537-11-5

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or pharmacokinetic data for this compound are available in the provided materials. Comparisons rely on structural extrapolation and known SERM/deuterated compound behavior.
  • Critical Insights : The benzyl group may enhance ERα binding affinity by increasing hydrophobic interactions, as inferred from SERM structure-activity relationships. Deuterium effects, while theoretically beneficial, require experimental confirmation.

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